molecular formula C10H12ClNO3 B1381187 (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride CAS No. 54631-37-7

(S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride

Cat. No.: B1381187
CAS No.: 54631-37-7
M. Wt: 229.66 g/mol
InChI Key: QSZYKVGEOKNNOP-QRPNPIFTSA-N
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Description

(S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes an amino group, a keto group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

(S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a pharmaceutical compound, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “(S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride” would require appropriate safety measures. The specific hazards would depend on the properties of the compound, but it’s safe to assume that it should be handled with gloves and eye protection, and that inhalation or ingestion should be avoided .

Future Directions

Without specific information on this compound, it’s hard to predict future directions. If it’s a pharmaceutical compound, future research might focus on improving its synthesis, studying its mechanism of action, or exploring new therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.

    Formation of the Keto Group: The keto group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Introduction of the Phenyl Group: The phenyl group is typically introduced via Friedel-Crafts acylation or alkylation reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, anhydrides, and other electrophiles.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, esters, and other derivatives.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    2-Amino-4-oxo-4-phenylbutanoic acid: The free base form without the hydrochloride salt.

    4-Phenylbutanoic acid: A simpler analog lacking the amino and keto groups.

Uniqueness

(S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and keto functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2S)-2-amino-4-oxo-4-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7;/h1-5,8H,6,11H2,(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZYKVGEOKNNOP-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54631-37-7
Record name 2-amino-4-oxo-4-phenylbutanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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